molecular formula C40H74O2 B12759590 Behenyl linolenate CAS No. 1613724-10-9

Behenyl linolenate

Cat. No.: B12759590
CAS No.: 1613724-10-9
M. Wt: 587.0 g/mol
InChI Key: FTWQNDJWUSTNNM-YABKDYGWSA-N
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Description

. It is a long-chain fatty acid ester that is commonly found in various natural sources and is used in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Behenyl linolenate can be synthesized through the esterification of behenyl alcohol with linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Behenyl linolenate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Behenyl alcohol and linolenic alcohol.

    Substitution: Amides, thioesters.

Scientific Research Applications

Behenyl linolenate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of behenyl linolenate involves its interaction with cell membranes and lipid bilayers. The compound can integrate into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

  • Behenyl oleate
  • Behenyl linoleate
  • Cetyl linolenate

Comparison

Behenyl linolenate is unique due to its specific combination of behenyl alcohol and linolenic acid, which imparts distinct physicochemical properties. Compared to behenyl oleate and behenyl linoleate, this compound has a higher degree of unsaturation, leading to different reactivity and biological effects .

Properties

CAS No.

1613724-10-9

Molecular Formula

C40H74O2

Molecular Weight

587.0 g/mol

IUPAC Name

docosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C40H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,24H,3-5,7,9-11,13,15-17,19-23,25-39H2,1-2H3/b8-6-,14-12-,24-18-

InChI Key

FTWQNDJWUSTNNM-YABKDYGWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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